(6-Methylpiperidin-2-yl)methanol
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Overview
Description
(6-Methylpiperidin-2-yl)methanol is a chemical compound with the molecular formula C7H15NO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Scientific Research Applications
(6-Methylpiperidin-2-yl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Safety and Hazards
The compound is associated with certain hazards. The hazard statements include H302 (Harmful if swallowed), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P310 (Immediately call a POISON CENTER or doctor/physician), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+351+338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P302+350 (IF ON SKIN: Gently wash with plenty of soap and water), and P301+330+331 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methylpiperidin-2-yl)methanol typically involves the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . One common method involves the use of palladium and rhodium hydrogenation, which combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale hydrogenation processes using efficient catalysts to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
(6-Methylpiperidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the piperidine ring or the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .
Mechanism of Action
The mechanism of action of (6-Methylpiperidin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act on various receptors and enzymes, leading to changes in cellular processes. Detailed studies are required to fully elucidate its mechanism of action and identify its molecular targets .
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound of (6-Methylpiperidin-2-yl)methanol, widely used in organic synthesis.
Piperidinone: Another derivative of piperidine with different functional groups.
Spiropiperidines: Compounds with a spirocyclic structure involving a piperidine ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group and methyl substitution on the piperidine ring make it a versatile intermediate for various synthetic applications .
Properties
IUPAC Name |
(6-methylpiperidin-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6-3-2-4-7(5-9)8-6/h6-9H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYHYFOCJMWAQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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